molecular formula C27H18O B14128745 2-Acetyl-9,9'-spirobifluorene

2-Acetyl-9,9'-spirobifluorene

Cat. No.: B14128745
M. Wt: 358.4 g/mol
InChI Key: QSLZVYDDSITJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-9,9’-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural properties. The spirobifluorene core consists of two fluorene units connected by a spiro carbon atom, which imparts rigidity and orthogonality to the molecule. This structural feature makes spirobifluorene derivatives, including 2-acetyl-9,9’-spirobifluorene, highly valuable in various scientific and industrial applications, particularly in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-9,9’-spirobifluorene typically involves the acetylation of 9,9’-spirobifluorene. One common method is the Friedel-Crafts acylation reaction, where 9,9’-spirobifluorene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

While specific industrial production methods for 2-acetyl-9,9’-spirobifluorene are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-9,9’-spirobifluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 2-acetyl-9,9’-spirobifluorene exerts its effects is primarily related to its electronic structure. The spiro carbon atom creates a rigid, orthogonal configuration that minimizes π-π stacking interactions, enhancing solubility and stability. In electronic applications, this configuration facilitates efficient charge transport and reduces recombination losses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-9,9’-spirobifluorene is unique due to its single acetyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for further functionalization and a valuable component in various advanced materials .

Properties

Molecular Formula

C27H18O

Molecular Weight

358.4 g/mol

IUPAC Name

1-(9,9'-spirobi[fluorene]-2-yl)ethanone

InChI

InChI=1S/C27H18O/c1-17(28)18-14-15-22-21-10-4-7-13-25(21)27(26(22)16-18)23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16H,1H3

InChI Key

QSLZVYDDSITJLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.